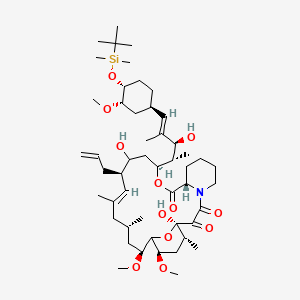
22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 is a synthetic derivative of the immunosuppressant drug FK-506 (Tacrolimus). This compound is characterized by the presence of a tert-butyldimethylsilyloxy group, which enhances its stability and bioavailability. The molecular formula of this compound is C50H85NO12Si, and it has a molecular weight of 920.29 g/mol .
Métodos De Preparación
The synthesis of 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 involves multiple steps, starting from the parent compound FK-506. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups in FK-506 are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Oxidation: The protected compound undergoes selective oxidation to introduce the hydroxy group at the 22nd position.
Deprotection: The tert-butyldimethylsilyl groups are removed under mild acidic conditions to yield the final product
Análisis De Reacciones Químicas
22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 22nd position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other protective groups or functional groups to modify its properties
Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate, reducing agents like lithium aluminum hydride, and bases like imidazole. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Immunosuppressive Studies: It is used to study the mechanisms of immunosuppression and to develop new immunosuppressive drugs.
Protein Binding Studies: The compound is used to investigate the binding interactions with proteins such as FKBP12.
Drug Development: It serves as a lead compound for the development of new drugs with improved stability and bioavailability
Mecanismo De Acción
The mechanism of action of 22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 involves binding to the immunophilin FKBP12. This binding inhibits the activity of calcineurin, a phosphatase involved in the activation of T-cells. By inhibiting calcineurin, the compound prevents the transcription of interleukin-2 and other cytokines, leading to immunosuppression .
Comparación Con Compuestos Similares
22-Hydroxy-33-tert-butyldimethylsilyloxy-iso-FK-506 is unique due to the presence of the tert-butyldimethylsilyloxy group, which enhances its stability and bioavailability compared to other derivatives of FK-506. Similar compounds include:
FK-506 (Tacrolimus): The parent compound, widely used as an immunosuppressant.
33-O-tert-butyldimethylsilyloxy-27-O-trimethylsilyl-iso-FK-506: Another derivative with different protective groups
These similar compounds share the core structure of FK-506 but differ in their protective groups and, consequently, their stability and bioavailability.
Propiedades
IUPAC Name |
(1R,9S,12S,15R,16E,19S,21S,23R,25R)-12-[(E,2S,3S)-5-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]-3-hydroxy-4-methylpent-4-en-2-yl]-1,14-dihydroxy-21,23-dimethoxy-17,19,25-trimethyl-15-prop-2-enyl-11,26-dioxa-4-azatricyclo[20.3.1.04,9]hexacos-16-ene-2,3,10-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H85NO12Si/c1-15-18-36-24-30(2)23-31(3)25-42(59-11)45-43(60-12)27-33(5)50(57,62-45)46(54)47(55)51-22-17-16-19-37(51)48(56)61-40(29-38(36)52)34(6)44(53)32(4)26-35-20-21-39(41(28-35)58-10)63-64(13,14)49(7,8)9/h15,24,26,31,33-45,52-53,57H,1,16-23,25,27-29H2,2-14H3/b30-24+,32-26+/t31-,33+,34+,35-,36+,37-,38?,39+,40-,41-,42-,43+,44+,45?,50+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXDKYAIMAMUAT-FGORAWGBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(CC(C(C=C(C1)C)CC=C)O)C(C)C(C(=CC4CCC(C(C4)OC)O[Si](C)(C)C(C)(C)C)C)O)O)C)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](C2[C@@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H](CC([C@@H](/C=C(/C1)\C)CC=C)O)[C@@H](C)[C@@H](/C(=C/[C@@H]4CC[C@H]([C@H](C4)OC)O[Si](C)(C)C(C)(C)C)/C)O)O)C)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H85NO12Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857843 |
Source


|
| Record name | PUBCHEM_71749361 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
920.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134556-79-9 |
Source


|
| Record name | PUBCHEM_71749361 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![D-[1-2H]Mannose](/img/structure/B1146200.png)
![[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] bis(1,1,2,2,2-pentadeuterioethyl) phosphate](/img/structure/B1146204.png)


